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Compound of Interest

Compound Name: (2,5-Dibromophenyl)methanamine

CAS No.: 1214331-41-5

Cat. No.: B1529406 Get Quote

Executive Summary & Structural Context[1][2][3][4]
[5][6]
(2,5-Dibromophenyl)methanamine is an asymmetric, tri-substituted benzene derivative.[1] Its

specific substitution pattern (1,2,5) creates a unique magnetic environment for the aromatic

protons compared to its symmetric counterparts (e.g., 3,5-dibromo) or other asymmetric

isomers (e.g., 2,4-dibromo).[1]

Target Compound: 2,5-Dibromobenzylamine (CAS: 1214331-41-5 / 1214383-61-5 for HCl)[1]

Primary Challenge: Distinguishing the target from the 2,4-isomer (a common impurity in non-

selective bromination) and the 3,5-isomer (a common alternative scaffold).[1]
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Isomer Symmetry
Aromatic Proton
Pattern (1H NMR)

Key Distinguishing
Feature

2,5-Dibromo (Target)
Asymmetric (

)

3 distinct signals

(AMX or ABX system)

Ortho-coupling (

Hz) + Meta-coupling (

Hz).[1]

2,4-Dibromo
Asymmetric (

)
3 distinct signals

One proton (H3) is

isolated between two

Bromines (shifted

downfield).[1]

3,5-Dibromo
Symmetric (

)

2 distinct signals (2:1

ratio)

No Ortho-coupling.[1]

Only meta-coupling (

Hz).[1]

2,6-Dibromo
Symmetric (

)

2 distinct signals (2:1

ratio)

Triplet/Doublet

pattern.[1] Large

ortho-coupling (

Hz).[1]

Experimental Protocol: NMR Acquisition
To ensure reproducibility and comparable data, the following acquisition parameters are

recommended.

Sample Preparation[1][2][3][7][8][9]
Solvent: DMSO-d

is preferred over CDCl

for benzylamine salts (HCl) to ensure solubility and sharpen the ammonium exchangeable
protons.[1] For free bases, CDCl

is sufficient.

Concentration: 10–15 mg in 0.6 mL solvent.
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Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm / CDCl

: 7.26 ppm).[1]

Instrument Parameters (Standard)
Frequency: 400 MHz (1H) / 100 MHz (13C).[1]

Pulse Sequence: zg30 (30° pulse angle) for 1H; zgpg30 (power-gated decoupling) for 13C.

Number of Scans (NS): 16 (1H) / 1024 (13C) to detect quaternary carbons attached to

Bromine.[1]

Relaxation Delay (D1):

1.0 s (crucial for accurate integration of aromatic protons).[1]

Detailed Spectral Analysis
1H NMR Analysis of the 2,5-Isomer[1]
The 2,5-isomer possesses three non-equivalent aromatic protons: H3, H4, and H6.[1]

H3 (Position 3): Located between Br(2) and H(4).[1]

Coupling: Ortho to H4.[1]

Signal: Doublet (

),

Hz.[1]

H4 (Position 4): Located between H(3) and Br(5).[1]

Coupling: Ortho to H3, Meta to H6.

Signal: Doublet of Doublets (

),
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Hz (ortho),

Hz (meta).[1]

H6 (Position 6): Located between Br(5) and CH

(1).[1]

Coupling: Meta to H4.[1]

Signal: Doublet (

),

Hz.[1]

Chemical Shift Prediction (DMSO-d

):

~ 7.55 ppm (H3, deshielded by ortho-Br).[1]

~ 7.40 ppm (H6, deshielded by meta-Br, ortho-alkyl).[1]

~ 7.25 ppm (H4).[1]

~ 3.90 ppm (Singlet, 2H, Ar-CH

-NH

).[1]

1H NMR Analysis of Alternatives (The Impurities)
Alternative A: 2,4-Dibromobenzylamine
This isomer is the most difficult to distinguish from the 2,5-isomer because both are

asymmetric.[1]

Key Difference: Look for H3. In the 2,4-isomer, H3 is sandwiched between two bromine

atoms (positions 2 and 4).[1]
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Spectral Signature: H3 appears as a doublet with a small meta-coupling constant (

Hz) but is significantly deshielded (shifted downfield, often > 7.7 ppm) compared to the other
protons.[1]

Coupling Pattern: H5 and H6 show strong ortho-coupling (

Hz).[1]

Alternative B: 3,5-Dibromobenzylamine
This isomer is symmetric and easily identified.[1]

Spectral Signature: Only two aromatic signals.[1]

~ 7.6 ppm (Triplet, 1H, H4) – Note: Appears as a triplet due to two meta couplings.[1]

~ 7.5 ppm (Doublet, 2H, H2/H6).[1]

Coupling: No large ortho-coupling (

Hz) is observed.[1] All couplings are meta (

Hz).[1]

13C NMR Comparative Data
Carbon NMR provides a "fingerprint" verification.[1] The key diagnostic is the number of signals

in the aromatic region (120–160 ppm).[1]

Feature 2,5-Isomer (Target) 3,5-Isomer (Symmetric)

Total Aromatic Signals
6 distinct peaks (C1, C2, C3,

C4, C5, C6)

4 distinct peaks (C1, C2/6,

C3/5, C4)

C-Br Signals
Two distinct quaternary

carbons (~120-125 ppm)

One intense quaternary signal

(C3/5 equivalent)

Benzylic Carbon ~45.0 ppm ~45.0 ppm

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://accelachem.com/cn/productview_goodsid_174131_goodscode_SY158311.html
https://accelachem.com/cn/productview_goodsid_174131_goodscode_SY158311.html
https://accelachem.com/cn/productview_goodsid_174131_goodscode_SY158311.html
https://accelachem.com/cn/productview_goodsid_174131_goodscode_SY158311.html
https://accelachem.com/cn/productview_goodsid_174131_goodscode_SY158311.html
https://accelachem.com/cn/productview_goodsid_174131_goodscode_SY158311.html
https://accelachem.com/cn/productview_goodsid_174131_goodscode_SY158311.html
https://accelachem.com/cn/productview_goodsid_174131_goodscode_SY158311.html
https://accelachem.com/cn/productview_goodsid_174131_goodscode_SY158311.html
https://accelachem.com/cn/productview_goodsid_174131_goodscode_SY158311.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation: If your 13C spectrum shows only 4 peaks in the aromatic region, you have

isolated the symmetric 3,5-isomer, not the 2,5-target.[1]

Decision Workflow (Isomer Identification)
The following logic tree illustrates the step-by-step process to confirm the identity of (2,5-
Dibromophenyl)methanamine using 1H NMR data.
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Acquire 1H NMR Spectrum
(Aromatic Region 7.0 - 8.0 ppm)

Count Distinct Aromatic Signals
(Integration Ratio)

2 Signals (Ratio 2:1)
SYMMETRIC Isomer

2 Signals

3 Signals (Ratio 1:1:1)
ASYMMETRIC Isomer

3 Signals

Check Coupling Constant (J) Check Splitting Patterns

Small J (~2 Hz) Only
(Meta coupling)

Triplet/Doublet (Small J)

Large J (~8 Hz)
(Ortho coupling)

Triplet/Doublet (Large J)

Analyze Proton H3/H5
Is there an isolated proton?

ID: 3,5-Dibromobenzylamine ID: 2,6-Dibromobenzylamine Pattern: d (8Hz), dd (8,2Hz), d (2Hz)
(1 Ortho + 1 Meta relationship)

H4 couples to H3(o) & H6(m)

Pattern: d (2Hz), dd (8,2Hz), d (8Hz)
(H3 is isolated between Br)

H3 is isolated (low J)

CONFIRMED TARGET:
2,5-Dibromobenzylamine ID: 2,4-Dibromobenzylamine

Click to download full resolution via product page

Figure 1: NMR Decision Tree for differentiating dibromobenzylamine regioisomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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